molecular formula C6H10N2O2 B147613 Sarcosine anhydride CAS No. 5076-82-4

Sarcosine anhydride

Cat. No.: B147613
CAS No.: 5076-82-4
M. Wt: 142.16 g/mol
InChI Key: PKDGRAULLDDTRN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Sarcosine anhydride interacts with various enzymes, proteins, and other biomolecules. It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . These interactions are crucial for the proper functioning of various biochemical processes .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to stimulate the proliferation of metastatic prostate cancer cells in vitro . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level, influencing the activity of NMDA (N-methyl-D-aspartate) receptors in the central nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a significant impact on the stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving rats, sarcosine was administered at doses of 300 and 600 mg/kg, which led to observable behavioral and biochemical changes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a crucial role in the metabolism of choline to glycine . It also interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sarcosine anhydride can be synthesized through the cyclization of sarcosine (N-methylglycine). The process involves heating sarcosine in the presence of a dehydrating agent, such as acetic anhydride, to promote the formation of the cyclic dipeptide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization from solvents like ethanol or ethyl acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity sarcosine and controlled reaction conditions to ensure consistent product quality. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions: Sarcosine anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Sarcosine anhydride is unique due to its cyclic structure and ability to form stable molecular complexes. Similar compounds include:

Properties

IUPAC Name

1,4-dimethylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-7-3-6(10)8(2)4-5(7)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDGRAULLDDTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198796
Record name 1,4-Dimethylpiperazine-2,5-dione
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Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5076-82-4
Record name Sarcosine anhydride
Source CAS Common Chemistry
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Record name 1,4-Dimethylpiperazine-2,5-dione
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Record name Sarcosine anhydride
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Record name 1,4-Dimethylpiperazine-2,5-dione
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Record name 1,4-dimethylpiperazine-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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